Cas no 196311-65-6 (1-aminocyclopropane-1-carbonitrile)
1-aminocyclopropane-1-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- Cyclopropanecarbonitrile,1-amino-
- 1-aminocyclopropane-1-carbonitrile
- Cyclopropanecarbonitrile, 1-amino-
- 1-Cyclopropanecarbonitrile, 1-amino
- 1-Amino-cyclopropanecarbonitrile
- 1-Cyclopropanecarbonitrile,1-amino
- MFCD11870753
- 1-cyanocyclopropylamine
- AKOS010828117
- 1-Aminocyclopropanecarbonitrile
- 1-amino-1-cyclopropanecarbonitrile
- DTXSID20339546
- A898401
- EN300-148939
- 1-aminocyclopropane-carbonitrile
- 1-Aminocyclopropanecarbonitrile #
- 196311-65-6
-
- MDL: MFCD11870753
- Inchi: 1S/C4H6N2/c5-3-4(6)1-2-4/h1-2,6H2
- InChI Key: UIVATUPCWVUVIM-UHFFFAOYSA-N
- SMILES: NC1(C#N)CC1
Computed Properties
- Exact Mass: 82.05318
- Monoisotopic Mass: 82.053098200g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 6
- Rotatable Bond Count: 0
- Complexity: 104
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -0.6
- Topological Polar Surface Area: 49.8Ų
Experimental Properties
- PSA: 49.81
1-aminocyclopropane-1-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBCS1407151-5g |
1-aminocyclopropane-1-carbonitrile |
196311-65-6 | 95% | 5g |
¥573.0 | 2024-04-23 | |
| Ambeed | A864982-10g |
1-Aminocyclopropanecarbonitrile |
196311-65-6 | 98% | 10g |
$795.0 | 2024-04-22 | |
| A2B Chem LLC | AF04124-1g |
1-Amino-cyclopropanecarbonitrile |
196311-65-6 | 96% | 1g |
$158.00 | 2024-01-02 | |
| A2B Chem LLC | AF04124-5g |
1-Amino-cyclopropanecarbonitrile |
196311-65-6 | 96% | 5g |
$473.00 | 2024-01-02 | |
| A2B Chem LLC | AF04124-10g |
1-Amino-cyclopropanecarbonitrile |
196311-65-6 | 96% | 10g |
$788.00 | 2024-01-02 | |
| eNovation Chemicals LLC | Y1199556-25g |
1-aminocyclopropane-1-carbonitrile |
196311-65-6 | 97% | 25g |
$725 | 2025-02-24 | |
| eNovation Chemicals LLC | Y1199556-50g |
1-aminocyclopropane-1-carbonitrile |
196311-65-6 | 97% | 50g |
$1185 | 2025-02-24 | |
| eNovation Chemicals LLC | Y1199556-2g |
1-aminocyclopropane-1-carbonitrile |
196311-65-6 | 97% | 2g |
$235 | 2022-10-24 | |
| eNovation Chemicals LLC | Y1199556-5g |
1-aminocyclopropane-1-carbonitrile |
196311-65-6 | 97% | 5g |
$265 | 2022-10-24 | |
| Enamine | EN300-148939-0.05g |
1-aminocyclopropane-1-carbonitrile |
196311-65-6 | 0.05g |
$19.0 | 2023-02-14 |
1-aminocyclopropane-1-carbonitrile Suppliers
1-aminocyclopropane-1-carbonitrile Related Literature
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Franziska Kohl,Janina Schmitz,Norbert Furtmann,Anna-Christina Schulz-Fincke,Matthias D. Mertens,Jim Küppers,Marcel Benkhoff,Edda Tobiasch,Ulrike Bartz,Jürgen Bajorath,Marit Stirnberg,Michael Gütschow Org. Biomol. Chem. 2015 13 10310
Additional information on 1-aminocyclopropane-1-carbonitrile
Research Brief on 1-Aminocyclopropane-1-Carbonitrile (CAS: 196311-65-6): Recent Advances and Applications in Chemical Biology and Medicine
1-Aminocyclopropane-1-carbonitrile (CAS: 196311-65-6) is a structurally unique compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its versatile reactivity and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, as well as its direct biological activities. This research brief synthesizes the latest findings on this compound, highlighting its synthetic utility, mechanism of action, and emerging applications in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 1-aminocyclopropane-1-carbonitrile as a precursor for the development of novel kinase inhibitors. The researchers utilized its strained cyclopropane ring and reactive nitrile group to construct pyrimidine-based compounds that showed potent inhibition of EGFR and HER2 kinases, with IC50 values in the low nanomolar range. This work underscores the compound's value in designing targeted cancer therapies, particularly for resistant forms of breast and lung cancers.
In the realm of neurodegenerative disease research, a team from MIT reported in ACS Chemical Neuroscience (2024) that derivatives of 1-aminocyclopropane-1-carbonitrile exhibit neuroprotective effects by modulating glutamate receptors. The study revealed that specific analogs could selectively antagonize NMDA receptors without affecting AMPA receptors, suggesting potential applications in stroke treatment and other excitotoxicity-related conditions. The unique spatial arrangement of the cyclopropane ring was identified as crucial for this selective activity.
The compound's mechanism of biological action was further elucidated in a recent Nature Chemical Biology publication (2024), which demonstrated that 1-aminocyclopropane-1-carbonitrile can act as a mechanism-based inhibitor of certain pyridoxal phosphate-dependent enzymes. Through detailed structural analysis using cryo-EM and X-ray crystallography, researchers uncovered that the compound forms a covalent adduct with the cofactor, providing a template for designing new classes of enzyme inhibitors with improved selectivity profiles.
From a synthetic chemistry perspective, advancements in the preparation of 1-aminocyclopropane-1-carbonitrile have been reported in several recent publications. A 2023 Organic Letters paper described a novel photochemical method for its synthesis from commercially available starting materials, achieving higher yields (85%) and better stereoselectivity than traditional approaches. This improved synthetic accessibility is expected to facilitate broader investigation of the compound's applications.
In drug delivery applications, researchers at the University of California have developed 1-aminocyclopropane-1-carbonitrile-containing prodrugs that demonstrate enhanced blood-brain barrier penetration (Journal of Controlled Release, 2024). The compound's small size and balanced lipophilicity make it an attractive linker for CNS-targeted therapeutics, with several candidates currently in preclinical evaluation for glioblastoma treatment.
Looking forward, the unique properties of 1-aminocyclopropane-1-carbonitrile continue to inspire innovative applications across multiple therapeutic areas. Its combination of synthetic versatility and intrinsic biological activity positions it as a valuable scaffold in medicinal chemistry. Ongoing research is exploring its potential in antibiotic development, particularly against drug-resistant Gram-negative bacteria, as well as in the design of covalent inhibitors for challenging protein targets. The compound's future appears promising as researchers uncover new dimensions of its chemical and biological behavior.
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